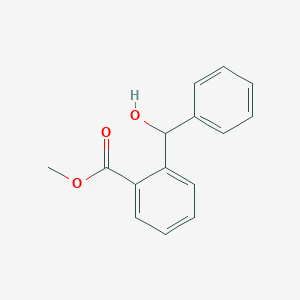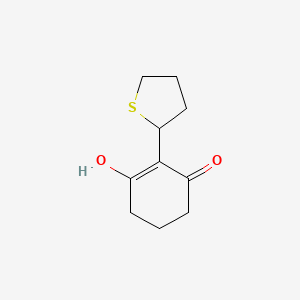
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxy group and a thiolan group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone derivatives with thiolane derivatives under controlled conditions. One common method involves the use of cyclohexenone as a starting material, which undergoes nucleophilic addition with a thiolane derivative in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, catalytic hydrogenation and oxidation reactions can be employed to achieve the desired structural modifications. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiolan group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and thiolan groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, which are essential for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-(thiophen-2-yl)chromen-4-one: Similar in structure but contains a chromen ring instead of a cyclohexenone ring.
2-Butyryl-3-hydroxy-5-thiocyclohexan-3-yl: Contains a butyryl group and a thiocyclohexane ring.
Cycloxydim: A herbicide with a similar thiolan group but different overall structure.
Uniqueness
3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
65782-07-2 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
3-hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2S/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h9,11H,1-6H2 |
InChI-Schlüssel |
MEBKFLBMIJCNEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)C2=C(CCCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


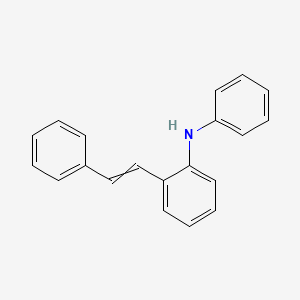
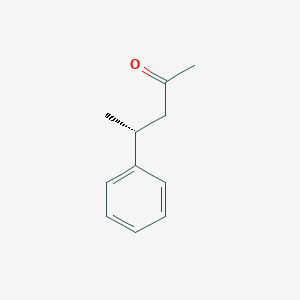
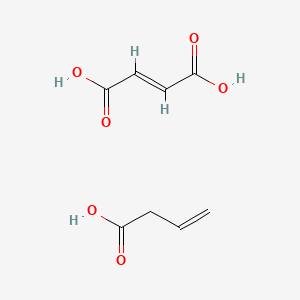
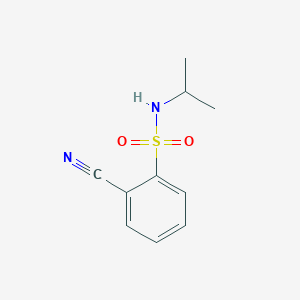
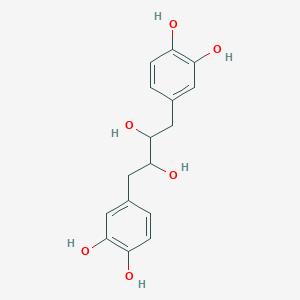
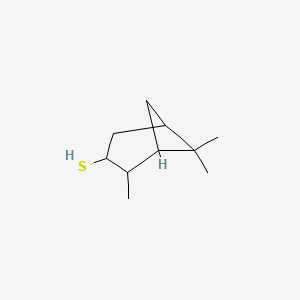
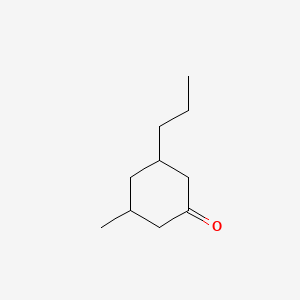
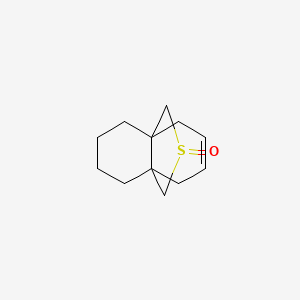
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
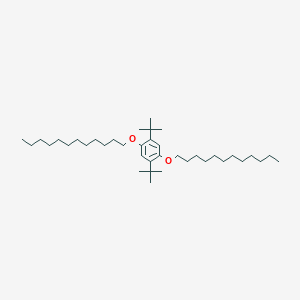
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
